2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide
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Overview
Description
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a pyridine ring, and a butanamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE typically involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by their coupling through a butanamide linkage. Common reagents used in these reactions include various amines, chlorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or pyridine rings, altering their electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)acetic acid: Shares the pyrimidine ring but differs in its overall structure and functional groups.
Lenalidomide: Contains a similar pyrimidine ring but has different substituents and therapeutic applications.
Uniqueness
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-CHLORO-2-PYRIDYL)BUTANAMIDE is unique due to its combination of pyrimidine and pyridine rings, along with the butanamide linkage. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14ClN5O2S |
---|---|
Molecular Weight |
339.80 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide |
InChI |
InChI=1S/C13H14ClN5O2S/c1-2-8(22-13-17-9(15)5-11(20)19-13)12(21)18-10-4-3-7(14)6-16-10/h3-6,8H,2H2,1H3,(H,16,18,21)(H3,15,17,19,20) |
InChI Key |
NBFXJWAMSIIIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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